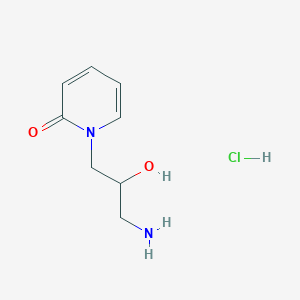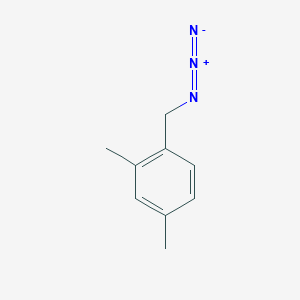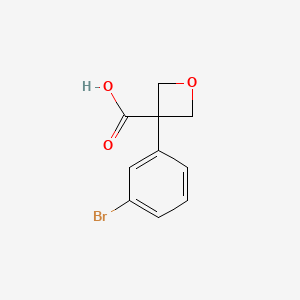
3-Aminomethyl-3-(3-bromophenyl)oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Aminomethyl-3-(3-bromophenyl)oxetane” is a chemical compound with the formula C₁₀H₁₂BrNO . It is a derivative of oxetane, a four-membered heterocyclic compound .
Synthesis Analysis
The synthesis of oxetane derivatives like “this compound” has been a topic of interest in recent years . Oxetanes are synthesized through various methods, including the ring-opening of epoxides with trimethyloxosulfonium ylide . The synthesis of oxetane derivatives has been driven by their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C9H10BrNO.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H .
Chemical Reactions Analysis
Oxetanes, including “this compound”, have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .
Scientific Research Applications
Applications in Explosive Material Synthesis
3-Bromomethyl-3-hydroxymethyloxetane, a precursor for synthesizing 3,3-disubstituted oxetane derivatives like 3-Aminomethyl-3-(3-bromophenyl)oxetane, plays a significant role in the creation of energetic oxetanes. These derivatives, particularly those based on the explosive LLM-116, demonstrate improved performance, insensitivity, and thermostability, making them valuable in advanced explosive materials. Such compounds, including asymmetric variants with azido-, nitrato-, and tetrazolyl-moieties, exhibit high detonation velocities and pressures while maintaining safety due to their insensitivity. Their properties are meticulously characterized using techniques like NMR spectroscopy, differential scanning calorimetry, and X-ray diffraction, ensuring comprehensive understanding and safe application in explosive technologies (Born, Karaghiosoff, Klapötke, & Voggenreiter, 2022).
Drug Discovery and Bioisostere Applications
In the realm of drug discovery, the oxetane ring is noted for its potential as a bioisostere, replacing traditional functional groups like geminal dimethyl and carbonyl groups. Access to diverse 3-aminooxetanes is enabled through the reactivity of oxetan-3-tert-butylsulfinimine, a process that simplifies the creation of structurally varied oxetane-based compounds. This characteristic is particularly advantageous in drug design, offering a pathway to novel therapeutic agents (Hamzik & Brubaker, 2010).
Applications in Polymer Synthesis
The oxetane structure is extensively employed in polymer synthesis, with particular emphasis on C(3)-substituted oxetanes. These compounds are integral in the production of polyether glycols, where the C(3)-pendant substituents are positioned on the polymer surfaces. Their versatility extends to various natural products of pharmaceutical importance, such as the anti-cancer drug Taxol. In pharmaceutical and polymer fields, the incorporation of oxetane units typically involves selective coupling reactions, crucial for high-yield processes. This aspect underscores the significance of oxetanes in innovative polymer and drug synthesis (Bellinghiere, Doherty, Pistel, Browne, & Palandoken, 2015).
Safety and Hazards
properties
IUPAC Name |
[3-(3-bromophenyl)oxetan-3-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-3-1-2-8(4-9)10(5-12)6-13-7-10/h1-4H,5-7,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKMGNNTWDLXER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101274857 |
Source


|
| Record name | 3-Oxetanemethanamine, 3-(3-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101274857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1363380-80-6 |
Source


|
| Record name | 3-Oxetanemethanamine, 3-(3-bromophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxetanemethanamine, 3-(3-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101274857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-7-(chloromethyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1377786.png)

![3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1377790.png)

iodonium p-toluenesulfonate](/img/structure/B1377793.png)







![Tert-butyl 8-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1377807.png)